molecular formula C13H15NO2 B13192410 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid

Cat. No.: B13192410
M. Wt: 217.26 g/mol
InChI Key: BNINGIQNROJJLP-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with α,β-unsaturated enamides, promoted by a base such as NaOH . This reaction is chemo- and diastereo-selective, yielding spirocyclic derivatives with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using reagents like alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized spirocyclic derivatives.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid can be compared to other spirocyclic compounds, such as:

The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-7-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-12(16)9-4-3-5-10-11(9)14-8-13(10)6-1-2-7-13/h3-5,14H,1-2,6-8H2,(H,15,16)

InChI Key

BNINGIQNROJJLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C(C=CC=C23)C(=O)O

Origin of Product

United States

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